![molecular formula C10H19NO4 B124812 (R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid CAS No. 145682-38-8](/img/structure/B124812.png)
(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2-[[®-1-(Ethoxycarbonyl)butyl]amino]propionic acid” is a chemical compound used in scientific research. It contains a total of 34 atoms; 19 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . The molecule contains a total of 33 bonds. There are 14 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, and 1 carboxylic acid .
Molecular Structure Analysis
The molecular formula of “®-2-[[®-1-(Ethoxycarbonyl)butyl]amino]propionic acid” is C10H19NO4 . The InChI representation of the molecule isInChI=1S/C10H19NO4/c1-4-6-8 (10 (14)15-5-2)11-7 (3)9 (12)13/h7-8,11H,4-6H2,1-3H3, (H,12,13)/t7-,8-/m1/s1 . The Canonical SMILES representation is CCCC (C (=O)OCC)NC (C)C (=O)O and the Isomeric SMILES representation is CCC [C@H] (C (=O)OCC)N [C@H] (C)C (=O)O . Physical And Chemical Properties Analysis
The molecular weight of “®-2-[[®-1-(Ethoxycarbonyl)butyl]amino]propionic acid” is 217.26 g/mol . The XLogP3-AA value is -0.9 . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 8 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 217.13140809 g/mol . The topological polar surface area of the compound is 75.6 Ų . The compound has 15 heavy atoms . The formal charge of the compound is 0 . The complexity of the compound is 218 .Applications De Recherche Scientifique
Biodegradation and Environmental Fate
Research on the biodegradation and environmental fate of related compounds, such as ethyl tert-butyl ether (ETBE), provides insights into how similar compounds might behave in soil and groundwater environments. ETBE's biodegradation by microorganisms in soil and groundwater demonstrates the potential for aerobic and possibly anaerobic degradation pathways, with specific genes facilitating the transformation of ETBE identified. This research indicates the importance of understanding the biodegradation pathways of chemical compounds for environmental remediation and pollution control strategies (Thornton et al., 2020).
Chemical Analysis and Synthesis
The ninhydrin reaction, a critical analytical technique for detecting primary amines, amino acids, peptides, and proteins, underscores the importance of chemical analysis in agricultural, biomedical, and nutritional sciences. This method's adaptability highlights the significance of analytical chemistry in identifying and quantifying compounds, including potentially "(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid" or its derivatives (Friedman, 2004).
Biotechnological Applications
The microbial production of volatile fatty acids (VFAs) from biomass, including acetic, propionic, and butyric acids, illustrates the biotechnological potential of microbial routes for producing commercially significant chemicals. This area of research is crucial for developing sustainable and renewable chemical production methods, potentially relevant for derivatives of "(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid" (Bhatia & Yang, 2017).
Environmental Science and Technology
The treatment of wastewater containing a range of toxic pollutants highlights the importance of understanding the chemical properties and degradation pathways of compounds for environmental management. This research is particularly relevant for the environmental impact assessment and treatment strategies of chemical compounds, including those similar to "(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid" (Goodwin et al., 2018).
Propriétés
IUPAC Name |
(2R)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVAVXHAOCLQBF-HTQZYQBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)OCC)N[C@H](C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B124736.png)

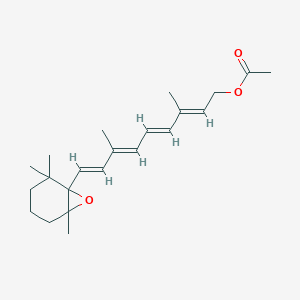

![4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124745.png)
![2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B124747.png)
![[(1S,3S)-2,2-Dimethyl-3-carboxycyclobutyl]acetic acid](/img/structure/B124750.png)
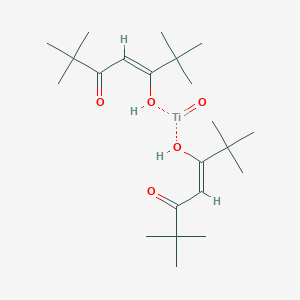
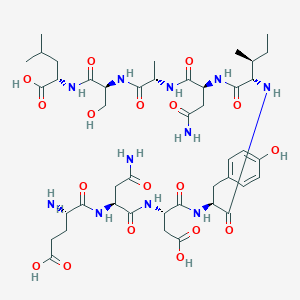
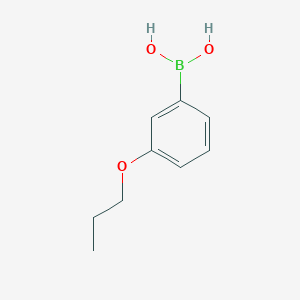
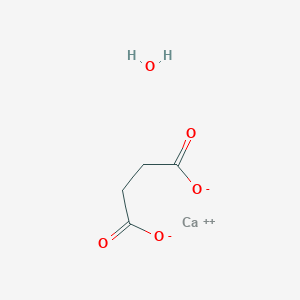
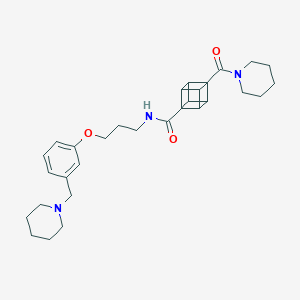
![Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B124767.png)
![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)